molecular formula C18H16ClN3O3 B14090171 N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B14090171
M. Wt: 357.8 g/mol
InChI Key: TXMNWCPAWGBIBY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.

Uniqueness

N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to its specific combination of the quinazolinone core and the chlorophenyl group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-21-17(24)14-8-3-4-9-15(14)22(18(21)25)11-16(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23)

InChI Key

TXMNWCPAWGBIBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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